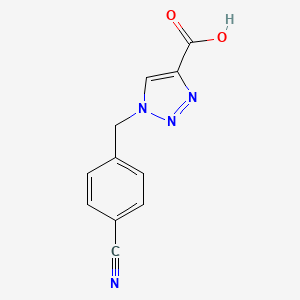

3-Azido-1-(3,5-difluorobenzyl)azetidine

Übersicht

Beschreibung

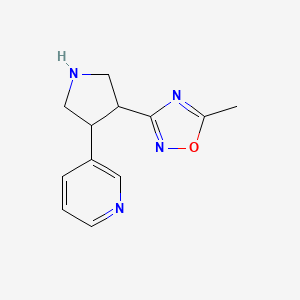

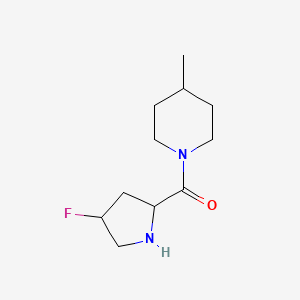

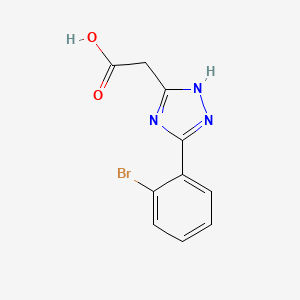

3-Azido-1-(3,5-difluorobenzyl)azetidine is a compound with the molecular formula C10H10F2N4 and an average mass of 224.210 Da . It has gained significant attention due to its potential applications in various fields of research.

Synthesis Analysis

The synthesis of 3-azido-1,3-dinitroazetidine (ADNAZ), a compound similar to this compound, was carried out under a temperature of -10 to -5 °C. The process involved slowly dropping 3 mL of 98% HNO3 into 5 mL of trifluoroacetic anhydride, followed by the slow addition of 6.5 mL of acetonitrile into the stirring solution .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of azido and difluorobenzyl groups attached to an azetidine ring .Chemical Reactions Analysis

The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2%. The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical And Chemical Properties Analysis

This compound has a low melting temperature, which makes it a promising melt-cast explosive or an energetic plasticizer . The replacement of the gem-dinitro group with the gemazidonitro group greatly reduces the vapor pressure, melting point, and thermal decomposition temperature .Wissenschaftliche Forschungsanwendungen

Thermal Research and Explosive Applications

The compound has been studied for its thermal behaviors and potential use in explosives . The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C . This could be significant in the development of melt-cast explosives.

Synthesis of Functionalized Azetidines

The compound can be synthesized through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines . This method could be used to create a variety of new compounds for further research and potential applications.

Benzylic Halide Reactions

The compound, being a benzylic halide, can undergo SN1 and SN2 reactions . These reactions could be used to create a variety of new compounds for further research and potential applications.

Development of Energetic Materials

The compound has potential applications in the development of energetic materials . The introduction of gemazidonitro group lead to a new compound with low glass transition temperature, which could be applied as potential energetic plasticizer .

Pharmaceutical Applications

Azetidines have been shown to improve pharmacokinetic properties and metabolic stability when incorporated into pharmaceutically relevant scaffolds . Therefore, “3-Azido-1-(3,5-difluorobenzyl)azetidine” could potentially be used in the development of new pharmaceuticals.

Research into Combustion Processes

The compound’s unique properties, such as its low melting temperature and thermal decomposition temperature, make it interesting for research into combustion processes .

Eigenschaften

IUPAC Name |

3-azido-1-[(3,5-difluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-8-1-7(2-9(12)3-8)4-16-5-10(6-16)14-15-13/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFIHHIURFQSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC(=C2)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.